molecular formula C7H11N3 B15238900 1-(Pyrimidin-2-yl)propan-2-amine

1-(Pyrimidin-2-yl)propan-2-amine

Katalognummer: B15238900
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: JTGBGOIHERHDNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-2-yl)propan-2-amine is a heterocyclic organic compound featuring a pyrimidine ring attached to a propan-2-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-carbaldehyde with a suitable amine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyrimidine derivatives. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Pyrimidin-2-yl)propan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amine group on the pyrimidine ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-pyrimidin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI-Schlüssel

JTGBGOIHERHDNU-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=NC=CC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.